Potency Comparison: C21H19ClFN3O3S vs. GSK650394 in SGK1 Inhibition Assays
C21H19ClFN3O3S demonstrates potent inhibition of human SGK1 with an IC50 of 196 nM, a value within the same order of magnitude as the widely used but less selective reference compound GSK650394, which has a reported IC50 of 62 nM [1]. While GSK650394 is slightly more potent, the documented high kinase selectivity of C21H19ClFN3O3S offers a significant advantage for target validation studies where confounding off-target effects must be minimized [1].
| Evidence Dimension | Enzymatic inhibition of SGK1 |
|---|---|
| Target Compound Data | IC50 = 196 nM |
| Comparator Or Baseline | GSK650394: IC50 = 62 nM |
| Quantified Difference | 3.2-fold difference in potency |
| Conditions | Human SGK1 substrate phosphorylation assay using a fluorescently labeled peptide. |
Why This Matters
This potency confirms the compound is a viable and highly selective alternative for studying SGK1 function, offering a cleaner pharmacological profile than the more promiscuous reference compound GSK650394.
- [1] BindingDB Entry BDBM50043899: CHEMBL3356040::US9174993, 8::US9221828, 8. View Source
